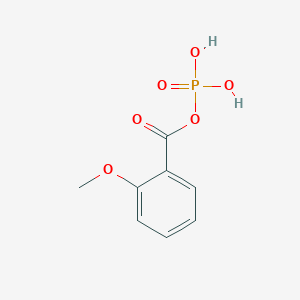

2-Methoxybenzoyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxybenzoyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H9O6P and its molecular weight is 232.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

1.1 Substrate for Enzyme Assays

2-Methoxybenzoyl phosphate has been identified as a superior substrate for acylphosphatase assays compared to traditional substrates like benzoyl phosphate. Its intrinsic fluorescence allows for continuous fluorimetric assays, which are highly sensitive. Studies have shown that this compound displays an intense emission band at 390 nm upon near UV excitation, which diminishes after hydrolysis, indicating its utility in real-time monitoring of enzymatic reactions .

Table 1: Kinetic Parameters of Acylphosphatase Using Different Substrates

| Substrate | Emission Max (nm) | Δε (M⁻¹ cm⁻¹) | Hydrolysis Rate |

|---|---|---|---|

| Benzoyl Phosphate | 283 | 630 M⁻¹ cm⁻¹ | Moderate |

| This compound | 390 | 2720 M⁻¹ cm⁻¹ | High |

1.2 Synthesis of Nucleoside Phosphates

In biochemical synthesis, this compound serves as an intermediate in the production of nucleoside phosphates, crucial for DNA and RNA synthesis. Its ability to participate in phosphorylation reactions enhances its relevance in molecular biology and genetic engineering.

Synthetic Chemistry Applications

2.1 Intermediate in Organic Synthesis

The compound is widely utilized as an intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its reactivity with nucleophiles enables its use in diverse organic reactions, facilitating the development of complex molecules.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form benzamide derivatives |

| Esterification | Forms esters with alcohols under acidic conditions |

| Phosphorylation | Acts as a phosphorylating agent in biochemical reactions |

Case Studies

3.1 Acylphosphatase Assay Development

A study demonstrated the application of this compound in developing a high-sensitivity assay for acylphosphatase activity. The compound's enhanced kinetic properties allowed researchers to achieve better resolution in enzyme activity measurements compared to conventional methods .

3.2 Synthesis of Pharmaceutical Compounds

Research has highlighted the role of this compound as a key intermediate in synthesizing anti-inflammatory drugs. Its ability to enhance lipophilicity and bioavailability has been noted to improve the pharmacological profiles of several drug candidates derived from it.

化学反応の分析

Hydrolysis Reaction

2-Methoxybenzoyl phosphate undergoes hydrolysis in aqueous solutions, producing 2-methoxybenzoic acid and inorganic phosphate. This reaction is characterized by:

-

Fluorescence quenching : The compound exhibits an intense emission band at 390 nm (excitation in near-UV), which diminishes post-hydrolysis .

-

UV absorption changes : Hydrolysis increases absorbance at 301 nm (Δε = 2,720 M⁻¹cm⁻¹), a 4.3-fold enhancement over benzoyl phosphate .

The reaction follows pseudo-first-order kinetics under physiological pH and temperature, with the rate influenced by enzyme catalysis (e.g., acylphosphatase) .

Enzymatic Assays

This compound serves as a high-sensitivity substrate for acylphosphatase assays. Key findings include:

| Parameter | This compound | Benzoyl Phosphate |

|---|---|---|

| Δε (301/283 nm) | 2,720 M⁻¹cm⁻¹ | 630 M⁻¹cm⁻¹ |

| Kₘ (Muscular Isoenzyme) | 0.45 mM | 1.2 mM |

| Vₘₐₓ (Organ Common Isoenzyme) | 12.8 µmol/min/mg | 9.5 µmol/min/mg |

Data from fluorimetric and spectrophotometric assays .

The compound’s lower Kₘ and higher Vₘₐₓ/Kₘ ratio indicate superior catalytic efficiency compared to benzoyl phosphate .

Mechanistic Insights

Hydrolysis proceeds via a two-step mechanism :

-

Nucleophilic attack : Water or hydroxide ion attacks the electrophilic phosphorus center, forming a pentavalent phosphorane intermediate.

-

Collapse of intermediate : The intermediate decomposes, releasing the leaving group (2-methoxybenzoate) and phosphate .

The solvent-assisted pathway dominates due to the dianion’s stabilization of the transition state . The fluorescence quenching correlates with the breakdown of the conjugated π-system during hydrolysis .

Comparative Reactivity

This compound’s reactivity is enhanced by:

特性

分子式 |

C8H9O6P |

|---|---|

分子量 |

232.13 g/mol |

IUPAC名 |

phosphono 2-methoxybenzoate |

InChI |

InChI=1S/C8H9O6P/c1-13-7-5-3-2-4-6(7)8(9)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12) |

InChIキー |

XVCVXUDUTXPZSB-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C(=O)OP(=O)(O)O |

同義語 |

2-methoxybenzoyl phosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。